MCPA-sodium

Catalog No.
S1539682
CAS No.
3653-48-3
M.F
C9H9ClNaO3
M. Wt
223.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MCPA-sodium

CAS Number

3653-48-3

Product Name

MCPA-sodium

IUPAC Name

2-(4-chloro-2-methylphenoxy)acetic acid

Molecular Formula

C9H9ClNaO3

Molecular Weight

223.61 g/mol

InChI

InChI=1S/C9H9ClO3.Na/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;/h2-4H,5H2,1H3,(H,11,12);

InChI Key

PMNFTMSSBYQNTK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Na+]

Solubility

Solubility: in water 270 g/l, methanol 340 g/l, benzene 1 g/l /2-Methyl-4-chlorophenoxyacetic acid sodium salt/
INSOL IN CARBON DISULFIDE; SOLUBILITY (G/100 ML): ETHER 77, ETHANOL 153, N-HEPTANE 0.5, TOLUENE 6.2, XYLENE 4.9
SOL IN CARBON TETRACHLORIDE
Free acid insol in water but sodium and amine salts are soluble
Sol in benzene
For more Solubility (Complete) data for 2-METHYL-4-CHLOROPHENOXYACETIC ACID (6 total), please visit the HSDB record page.
Solubility in water: none

Synonyms

4-Chloro-2-methylphenoxyacetic acid sodium salt, Methoxon, Sodium MCPA, Sodium (2-methyl-4-chlorophenoxy)acetate

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)O.[Na]

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Na+]

Mode of Action:

MCPA-sodium, also known as sodium salt of 2-methyl-4-chlorophenoxyacetic acid, is a selective herbicide belonging to the phenoxycarboxylic acid class. Its herbicidal activity stems from its ability to disrupt auxin, a crucial plant hormone responsible for growth and development. MCPA-sodium mimics auxin, leading to uncontrolled cell division and ultimately causing plant death Source: [Food and Agriculture Organization of the United Nations].

Environmental Fate and Behavior:

Understanding the environmental fate of MCPA-sodium is crucial for assessing its potential ecological risks. Research has shown that MCPA-sodium is readily broken down by microbes in soil and water, with a half-life (time taken for its concentration to decrease by half) ranging from a few days to several weeks Source: [Environmental Protection Agency: ]. However, factors like soil type, moisture, and temperature can influence its persistence Source: [Environmental Protection Agency: ].

Ecotoxicology:

Research on the ecotoxicology of MCPA-sodium is essential for evaluating its potential impact on non-target organisms. Studies have shown that MCPA-sodium can be toxic to various plant and animal species, including terrestrial plants, aquatic invertebrates, and certain bird species Source: [Environmental Protection Agency: ]. The extent of toxicity varies depending on the species, exposure level, and environmental conditions Source: [Food and Agriculture Organization of the United Nations].

Molecular Structure Analysis

MCPA-sodium has a characteristic structure with several key features:

  • Aromatic Ring

    The core structure is a benzene ring with a chlorine atom at position 4. This aromatic ring provides stability and facilitates interaction with plant enzymes [].

  • Carboxylic Acid Group

    A carboxylic acid group (COOH) is attached to the aromatic ring at position 2. This group contributes to the acidic nature of MCPA-sodium and its interaction with water for solubility [].

  • Methyl Group

    A methyl group (CH3) is present on the second carbon atom of the aromatic ring. This methyl group influences the selectivity of MCPA-sodium towards specific plants [].

  • Sodium Cation

    The sodium cation (Na+) replaces a hydrogen atom in the carboxylic acid group, forming a salt. This increases the water solubility of the compound compared to the parent acid (MCPA) [].


Chemical Reactions Analysis

Synthesis

MCPA-sodium is typically synthesized through the reaction of MCPA with sodium hydroxide (NaOH).

MCPA (COOH) + NaOH -> MCPA-Sodium (COONa) + H2O  (Eqn. 1) []

Decomposition

MCPA-sodium can decompose under high temperatures or strong acidic/basic conditions. The exact products depend on the severity of the conditions.

Other Relevant Reactions

MCPA-sodium acts as a weak acid in water, releasing hydrogen ions (H+) that can interact with other compounds.


Physical And Chemical Properties Analysis

  • Melting Point: 120°C (decomposes) []
  • Boiling Point: Not applicable (decomposes before boiling) []
  • Solubility: Highly soluble in water (330 g/L at 25°C) []
  • Stability: Stable under normal storage conditions. Decomposes under high temperatures or strong acidic/basic conditions [].

MCPA-sodium mimics the natural plant hormone auxin, leading to uncontrolled cell division and growth abnormalities in broadleaf weeds. This disrupts essential plant processes and ultimately leads to the death of the weed. The specific selectivity of MCPA-sodium for broadleaf weeds compared to certain grasses is not fully understood, but it's likely due to differences in how these plants metabolize the compound [].

MCPA-sodium is considered moderately toxic with an oral LD50 (lethal dose for 50% of test population) of 1000-5000 mg/kg in rats. It's a skin, eye, and respiratory irritant. Exposure can cause nausea, vomiting, and dizziness.

Here are some safety precautions to consider when handling MCPA-sodium:

  • Wear appropriate personal protective equipment (PPE) including gloves, eye protection, and long sleeves.
  • Avoid contact with skin, eyes, and clothing.
  • Do not breathe in dust or spray.
  • Wash hands thoroughly after handling the product.
  • Store in a cool, dry place away from heat and open flames.

Physical Description

White solid; [Hawley] Slightly beige solid; [MSDSonline]
WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.

Color/Form

White to light brown solid flakes, crystal powder or liquid.
Plates from benzene or toluene
White crystalline solid (pure compd)
Colorless crystalline solid (pure)

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

223.0137911 g/mol

Monoisotopic Mass

223.0137911 g/mol

Heavy Atom Count

14

Density

1.56 @ 25 °C/15.5 °C
Relative density (water = 1): 1.3

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride and nitrogen oxides/.
WHEN HEATED TO DECOMP, IT EMITS TOXIC FUMES OF /HYDROGEN CHLORIDE/.

Melting Point

118-119 °C
Melting point: 115-117 °C /technical grade MCPA/
113-119 °C

UNII

D888C394VO

GHS Hazard Statements

Aggregated GHS information provided by 277 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0000059 [mmHg]
5.90X10-6 mm Hg
Vapor pressure, Pa at 20 °C: (negligible)

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

The technical grade might contain 3-40% 6-chloro-2-methylphenoxyacetic acid. The hormone-type herbicide, commercial grade contains 4% of 4-chloro-o-cresol.

Other CAS

3653-48-3

Absorption Distribution and Excretion

... NOT ABSORBED THROUGH SKIN TO ANY APPRECIABLE EXTENT ... . /2,4-D/
(14)C MCPA ... INJECTED IV INTO PREGNANT MICE, WHICH WERE THEN STUDIED BY AUTORADIOGRAPHY AT INTERVALS OF 5 MIN TO 72 HR. DISTRIBUTION PATTERN WAS CHARACTERIZED BY HIGH CONCN IN BLOOD UP TO 4 HR & ACCUMULATION IN VISCERAL YOLK SAC EPITHELIUM UP TO 24 HR AFTER INJECTION. RADIOACTIVE SUBSTANCE PASSED THE PLACENTA, BUT FETAL TISSUES NEVER REACHED CONCN OF THE MATERNAL TISSUES. RADIOACTIVITY WAS ELIMINATED FROM FETUSES & MOTHERS BY 24 HR AFTER INJECTION.
WHEN ADMINISTERED TO RATS BY STOMACH TUBE, THE HIGHEST CONCENTRATIONS OF (14)C MCPA IN THE TISSUES WAS REACHED IN 2-8 HR & THEN DECLINED RAPIDLY. DURING THE FIRST 24 HOURS 92.3% OF THE DOSE WAS DISCOVERED IN URINE & 6.8% IN THE FECES.
ABOUT 50% OF THE TOTAL DOSE WAS DETECTED IN URINE OF 4 VOLUNTEERS WITHIN 48 HR AFTER EACH INGESTED 5 MG OF MCPA. FIVE DAYS AFTER INGESTION, THE CONCENTRATION IN THE URINE WAS BELOW THE DETECTABLE LEVEL OF 0.02 PPM.
For more Absorption, Distribution and Excretion (Complete) data for 2-METHYL-4-CHLOROPHENOXYACETIC ACID (8 total), please visit the HSDB record page.

Metabolism Metabolites

YIELDS 4-CHLORO-2-HYDROXYMETHYLPHENOXYACETIC ACID & N-(4-CHLORO-2-METHYLPHENOXYACETYL)-L-ASPARTIC ACID IN RAPE & IN CAMPION. YIELDS 4-CHLORO-2-METHYLPHENOXYACETYL-BETA-D-GLUCOSE PROBABLY IN RAPE. /FROM TABLE/
... 2-METHYL-4-CHLOROPHENOL WAS DETECTED IN MILK OF DAIRY COWS & IN KIDNEYS OF SHEEP & CATTLE.
ARTHROBACTER SP AND FLAVOBACTERIUM PEREGRINUM DEGRADED MCPA TO 4-CHLORO-2-METHYLPHENOL. FLAVOBACTERIUM FURTHER OXIDIZED PHENOL TO RELEASE ALL CHLORIDE. ASPERGILLUS NIGER VAN TIEGH ALSO METABOLIZED MCPA TO 4-CHLORO-2-METHYL-5-HYDROXYPHENOXYACETIC ACID.
... GRAM-NEGATIVE SOIL BACTERIUM METABOLIZED MCPA TO 5-CHLORO-O-CRESOL, A COMPOUND BELIEVED TO BE 6-HYDROXY-MCPA & ALPHA-METHYL-GAMMA-CARBOXYMETHYLENE-DELTA ALPHA-BUTENOLIDE.
For more Metabolism/Metabolites (Complete) data for 2-METHYL-4-CHLOROPHENOXYACETIC ACID (6 total), please visit the HSDB record page.
CDDs are absorbed through oral, inhalation, and dermal routes of exposure. CDDs are carried in the plasma by serum lipids and lipoproteins, distributing mainly to the liver and adipose tissue. CDDs are very slowly metabolized by the microsomal monooxygenase system to polar metabolites that can undergo conjugation with glucuronic acid and glutathione. They may increase the rate of their own metabolism by inducing CDDs induce both phase I and phase II enzymes. The major routes of excretion of CDDs are the bile and the feces, though smaller amounts are excreted in the urine and via lactation. (L177)

Associated Chemicals

2-Methyl-4-chlorophenoxyacetic acid sodium salt;3653-48-3

Wikipedia

MCPA

Use Classification

Agrochemicals -> Pesticides
Herbicides, Transformation products
Environmental transformation -> Pesticides (parent, predecessor)
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

CHLORINATION OF O-CRESOL FOLLOWED BY REACTION WITH THE SODIUM SALT OF MONOCHLOROACETIC ACID
Ethylmercaptan + 2-methyl-4-chlorophenoxyacetic acid (thioesterification)

General Manufacturing Information

Acetic acid, 2-(4-chloro-2-methylphenoxy)-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.
Avoid spray drifts onto susceptible plants such as grapes, tomatoes, & cotton.
SELECTIVE FOLIAGE BROADLEAF KILLER, SIMILAR TO 2,4-D. MORE SELECTIVE THAN 2,4-D @ EQUAL RATES ON CEREALS, LEGUMES & FLAX. APPLICATION METHODS: AERIAL & GROUND APPLICATION; LOW-VOLUME SPRAY. RATES: USED @ RATES FROM 0.12 TO 1 LB AI/ACRE. USUAL CARRIER: WATER 2 TO 30 GAL/ACRE.
... Herbicide absorbed by the leaves and roots, with translocation. Concentrates in the meristematic regions, where it inhibits growth.
/MCPA/ is a systemic hormone-type selective herbicide.
For more General Manufacturing Information (Complete) data for 2-METHYL-4-CHLOROPHENOXYACETIC ACID (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

ACTIVE INGREDIENTS ARE PRECIPITATED BY HYDROGEN CHLORIDE & EXTRACTED WITH CHLOROFORM. SOLVENT IS EVAPORATED, RESIDUE DISSOLVED IN ACETONE, & ABSORBANCE MEASURED @ CHARACTERISTIC IR WAVELENGTHS.
APPLICABLE TO DETERMINATION OF 2-METHYL-4-CHLOROPHENOXYACETIC ACID IN MUNICIPAL & INDUSTRIAL DISCHARGES BY GC USING ECD OR HALIDE DETECTOR.
HPLC PROCEDURE ALLOWING DIRECT SIMULTANEOUS SEPARATION & DETECTION OF HERBICIDES USED IN RICE CULTIVATION. DETECTION LIMITS OF 0.01-0.03 PPM.
DETERMINATION OF THE PESTICIDES MCPA BY LOW TEMPERATURE PHOSPHORIMETRY, MINIMUM DETECTABLE AMT WAS 0.2 PPM, WITH RANGE OF O.5-50 PPM.
For more Analytic Laboratory Methods (Complete) data for 2-METHYL-4-CHLOROPHENOXYACETIC ACID (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

AFTER EXPOSURE, URINE SAMPLES WERE ANALYZED BY HPLC. 0.02 UG/ML WAS BELOW DETECTABLE LEVEL.

Storage Conditions

Keep in well-ventilated area.
Do not transport or store near fertilizers, seeds, insecticides, or fungicides.

Interactions

Probenecid increased the acute toxicity of chlorophenoxyacetic acids (2,4-D, 2,4,5-T and MCPA) in rats. Probenecid increased the brain to plasma ratios of all the three (14)C labelled chlorophenoxyacetic acids. The increase was due only partly to the displacement of chlorophenoxyacids from their binding sites in rat plasma proteins by probenecid. Probenecid did not change significantly the intracerebral distribution pattern of (14)C labelled chlorophenoxyacetic acids.

Stability Shelf Life

NONVOLATILE
The acid is chemically very stable.
Amine salt stable indefinitely. Ester stability depends upon formulations.

Dates

Modify: 2023-08-15

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